

The Structural Elucidation of Oosponol: A Technical Guide Using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: Oosponol

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Introduction

Oosponol, identified as 8-hydroxy-4-(2-hydroxyacetyl)isochroman-1-one, is a fungal metabolite originally isolated from *Oospora astringenes* and also produced by the brown-rot fungus *Gloeophyllum striatum*. This isocoumarin derivative has garnered interest due to its biological activities. The definitive determination of its chemical structure is paramount for understanding its mode of action and for any further drug development efforts. This technical guide outlines the comprehensive approach to the structure elucidation of **Oosponol**, employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While detailed, publicly accessible raw NMR and MS data for **Oosponol** are scarce, this guide will utilize a representative isochromanone structure, 6,8-dihydroxy-3-methyl-1H-isochroman-1-one, to illustrate the elucidation process. This model compound shares the core isochromanone scaffold and allows for a thorough demonstration of the spectroscopic techniques and data interpretation required to solve such a chemical structure.

Mass Spectrometry Analysis

Mass spectrometry is the first step in structure elucidation, providing the molecular weight and elemental formula of the unknown compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry, typically using Electrospray Ionization (ESI), is employed to determine the accurate mass of the molecular ion.

Table 1: HRMS Data for the Model Compound

Ion	Calculated m/z	Measured m/z	Difference (ppm)	Elemental Formula
[M+H] ⁺	195.0601	195.0605	2.05	C ₁₀ H ₁₁ O ₄
[M-H] ⁻	193.0455	193.0451	-2.07	C ₁₀ H ₉ O ₄

The elemental formula is determined to be C₁₀H₁₀O₄, which corresponds to a degree of unsaturation of 6. This suggests the presence of a benzene ring (4 degrees) and two additional double bonds or rings (e.g., a carbonyl group and another ring).

Tandem Mass Spectrometry (MS/MS)

Tandem MS provides information about the fragmentation pattern of the molecule, which helps in identifying structural motifs.

Table 2: Key MS/MS Fragmentation of the Model Compound [M+H]⁺

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Putative Fragment Structure
195.06	177.05	18	Loss of H ₂ O
195.06	167.07	28	Loss of CO
195.06	149.06	46	Loss of H ₂ O and CO
195.06	121.03	74	Retro-Diels-Alder

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H and ^{13}C NMR Data

^1H NMR provides information about the number of different types of protons and their neighboring protons, while ^{13}C NMR provides information about the number of different types of carbons.

Table 3: ^1H and ^{13}C NMR Data for the Model Compound (500 MHz, DMSO- d_6)

Position	δC (ppm)	δH (ppm) (multiplicity, J in Hz)
1	164.5	-
3	76.2	4.60 (dq, 6.2, 3.0)
4	35.8	2.85 (dd, 16.5, 3.0)
2.70 (dd, 16.5, 11.5)		
4a	139.8	-
5	101.9	6.25 (d, 2.5)
6	162.1	-
7	108.2	6.40 (d, 2.5)
8	158.5	-
8a	102.5	-
3-CH ₃	20.9	1.45 (d, 6.2)
6-OH	-	10.8 (s)
8-OH	-	9.80 (s)

2D NMR Correlation Data

2D NMR experiments, such as COSY and HMBC, are crucial for establishing the connectivity between atoms.

The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.

Table 4: Key COSY Correlations for the Model Compound

Proton 1	Proton 2
H-3	H-4
H-3	3-CH ₃
H-5	H-7

The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems and identifying quaternary carbons.

Table 5: Key HMBC Correlations for the Model Compound

Proton	Correlated Carbon(s)
H-3	C-1, C-4, C-4a, 3-CH ₃
H-4	C-3, C-4a, C-5, C-8a
H-5	C-4, C-7, C-8a
H-7	C-5, C-6, C-8, C-8a
3-CH ₃	C-3, C-4
6-OH	C-5, C-6, C-7
8-OH	C-7, C-8, C-8a

Experimental Protocols

Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- **Sample Preparation:** The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to 1-10 µg/mL with the mobile phase.
- **Data Acquisition (MS):** Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-1000.
- **Data Acquisition (MS/MS):** For tandem MS, the molecular ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

NMR Spectroscopy

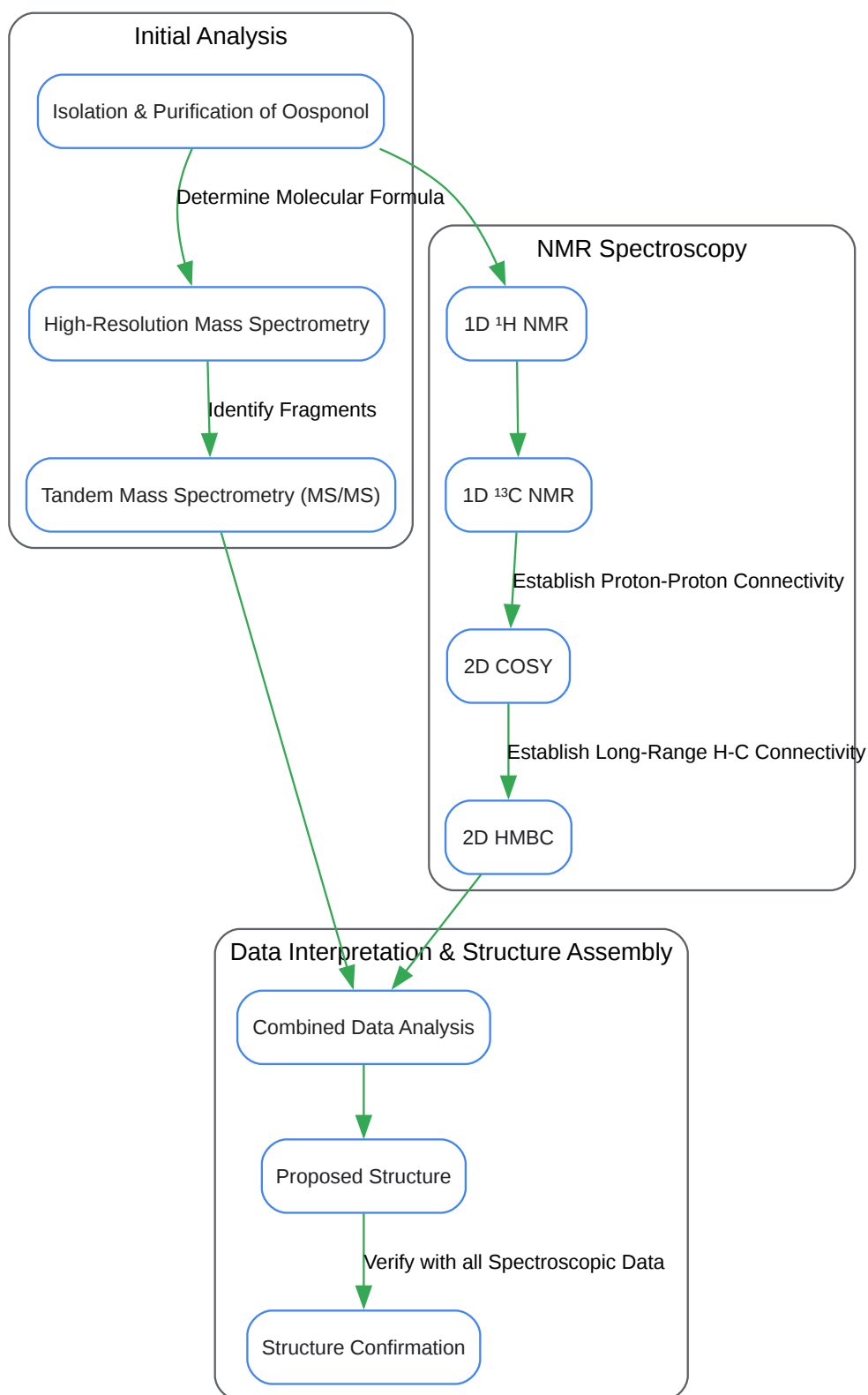
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD).
- **Data Acquisition:**
 - 1H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - COSY: A standard gradient-selected COSY (cosygpgqf) experiment is performed.

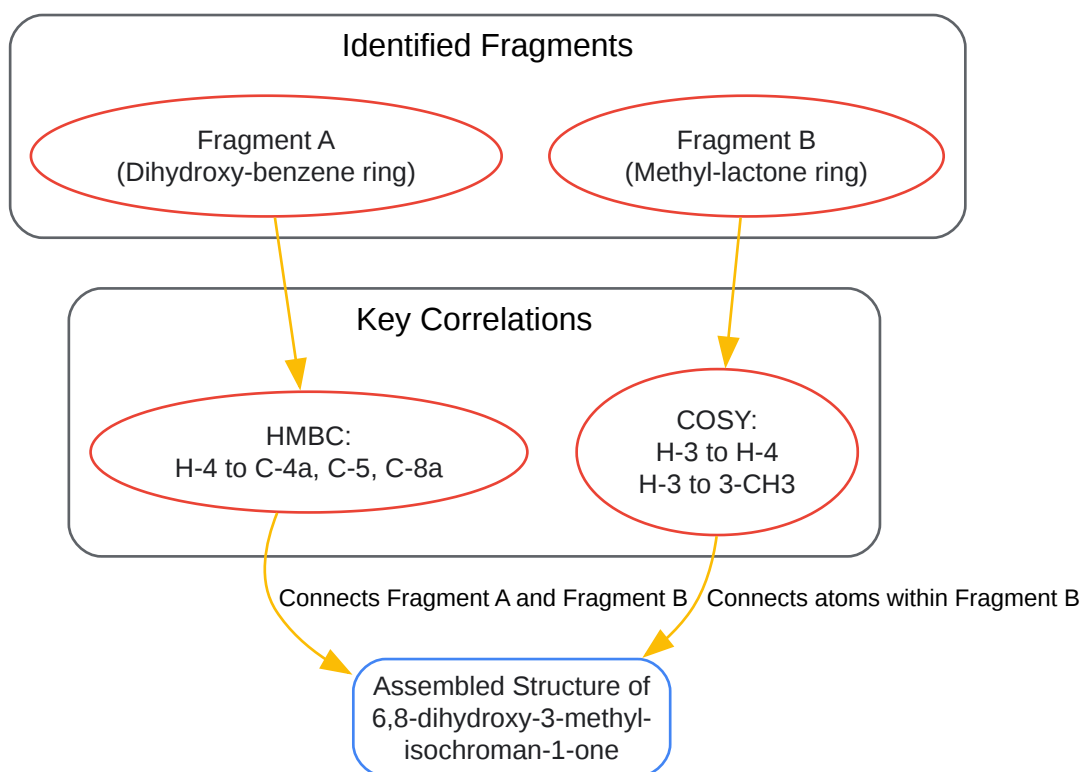
- HMBC: A standard gradient-selected HMBC (hmbcgplpndqf) experiment is performed. The long-range coupling delay is optimized for a J-coupling of 8-10 Hz.

Visualization of the Elucidation Process

Experimental Workflow

The overall workflow for the structure elucidation is a logical progression from initial analysis to the final confirmed structure.





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